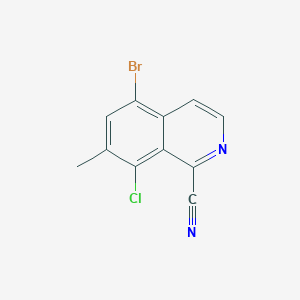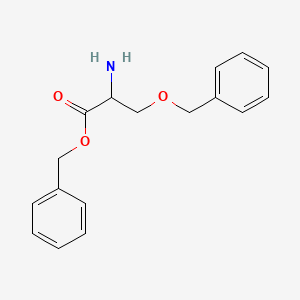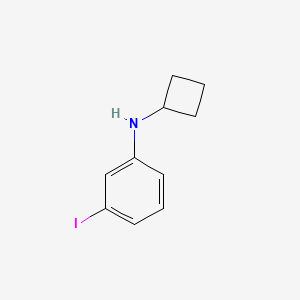
N-cyclobutyl-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-3-iodoaniline: is an organic compound with the molecular formula C10H12IN and a molecular weight of 273.11 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-iodoaniline can be achieved through various methods. One common approach involves the palladium-catalyzed amination of 3-iodoaniline with cyclobutylamine . This reaction typically requires a palladium catalyst, a suitable base, and a solvent such as toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar palladium-catalyzed reactions. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclobutyl-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boronic acids or esters, palladium catalysts, and bases such as potassium carbonate in solvents like ethanol or water.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substituted Anilines: Products from substitution reactions.
Quinones and Amines: Products from oxidation and reduction reactions.
Applications De Recherche Scientifique
N-cyclobutyl-3-iodoaniline has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclobutyl-3-iodoaniline involves its interaction with various molecular targets. The presence of the iodine atom and the cyclobutyl group can influence its reactivity and binding affinity. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions and the nature of the reactants .
Comparaison Avec Des Composés Similaires
- N-cyclobutyl-4-iodoaniline
- N-cyclopropyl-3-iodoaniline
- N-cyclohexyl-3-iodoaniline
Comparison: N-cyclobutyl-3-iodoaniline is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties. Compared to its analogs, such as N-cyclopropyl-3-iodoaniline and N-cyclohexyl-3-iodoaniline, the cyclobutyl group provides a distinct reactivity profile and potential for different applications .
Propriétés
Formule moléculaire |
C10H12IN |
|---|---|
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
N-cyclobutyl-3-iodoaniline |
InChI |
InChI=1S/C10H12IN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 |
Clé InChI |
IOWNJRFJMYHEAC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



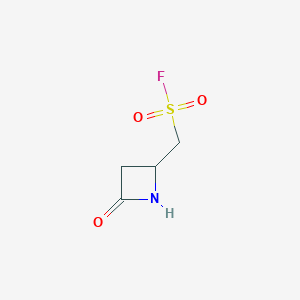
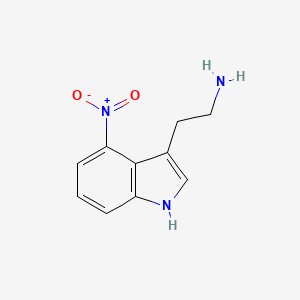
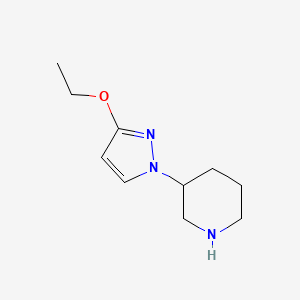
![2-{4-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13238638.png)

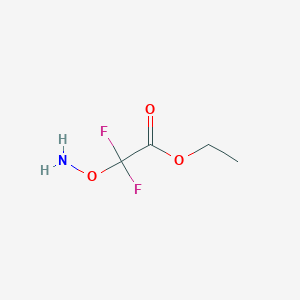

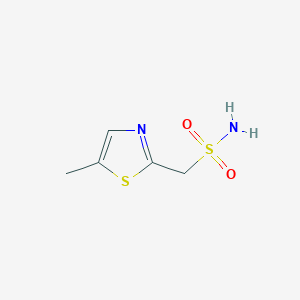
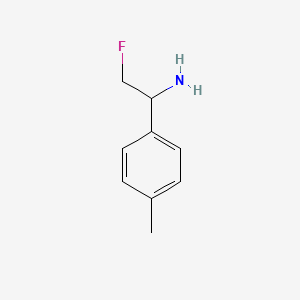
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
amine](/img/structure/B13238710.png)
